



# Application Note: Cell-Based Assay Development for Efficacy Testing of Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Relebactam sodium |           |
| Cat. No.:            | B3322652          | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens, poses a significant global health threat. A primary mechanism of resistance is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics like carbapenems.[1][2] Relebactam is a diazabicyclooctane non- $\beta$ -lactam  $\beta$ -lactamase inhibitor.[3][4] It is designed to be coadministered with a  $\beta$ -lactam antibiotic, such as imipenem, to protect it from degradation by certain serine  $\beta$ -lactamases.[1][3][4] Relebactam itself has no intrinsic antibacterial activity but restores the efficacy of the partner antibiotic against many resistant bacterial strains.[1] This application note provides detailed protocols for essential cell-based assays to evaluate the in vitro efficacy of Relebactam in combination with a partner antibiotic.

#### Mechanism of Action

 $\beta$ -lactam antibiotics, like imipenem, function by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] However, bacteria that produce  $\beta$ -lactamase enzymes can hydrolyze the amide bond in the  $\beta$ -lactam ring, rendering the antibiotic ineffective. Relebactam is a potent inhibitor of Ambler Class A (e.g., KPC) and Class C (e.g., AmpC)  $\beta$ -lactamases.[1][5] By covalently binding to the active site of these enzymes, Relebactam prevents the hydrolysis of the partner antibiotic, allowing it to reach its PBP targets and exert its bactericidal effect.[3] It is important to note that Relebactam is not active against Class B metallo- $\beta$ -lactamases (MBLs) or Class D oxacillinases (OXAs).[1]





Click to download full resolution via product page

Caption: Relebactam's mechanism of action.

## **Experimental Protocols**

# Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the foundational method for assessing susceptibility.[6][7]

#### Materials:

- 96-well U-bottom microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
- Stock solutions of Imipenem and Relebactam
- Sterile diluents (e.g., water, DMSO)
- Multichannel pipette



### Procedure:

- Prepare Antibiotic Plates:
  - Prepare serial two-fold dilutions of Imipenem in CAMHB directly in the 96-well plates.
  - To test the combination, prepare identical plates but supplement the CAMHB with a fixed, sub-inhibitory concentration of Relebactam (e.g., 4 μg/mL).
  - $\circ$  The final volume in each well should be 50  $\mu$ L.
- Prepare Inoculum:
  - Select 3-5 isolated colonies of the test organism from an overnight agar plate.
  - Suspend in saline or broth to match the turbidity of a 0.5 McFarland standard.
  - Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10<sup>6</sup> CFU/mL.
- Inoculation:
  - Add 50 μL of the diluted bacterial inoculum to each well of the microtiter plates. This results in a final inoculum of  $\sim$ 5 x 10<sup>5</sup> CFU/mL and brings the total volume to 100 μL.
  - Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).
- Incubation:
  - Seal the plates or use a lid to prevent evaporation.
  - Incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
- Reading Results:
  - The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as detected by the unaided eye.





Click to download full resolution via product page

Caption: Broth microdilution workflow for MIC testing.

## **Protocol 2: Checkerboard Synergy Assay**

This assay is used to systematically evaluate the interaction between two antimicrobial agents (e.g., Imipenem and Relebactam) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[8][9]

### Procedure:

Plate Setup:



- In a 96-well plate, prepare two-fold serial dilutions of Imipenem along the x-axis (e.g., columns 1-10).
- Prepare two-fold serial dilutions of Relebactam along the y-axis (e.g., rows A-G).
- The resulting grid contains various combinations of the two agents.
- Include a row with Imipenem dilutions only (to re-determine its MIC) and a column with Relebactam dilutions only.
- Inoculation and Incubation:
  - $\circ$  Inoculate the plate with the test organism as described in the MIC protocol (final concentration ~5 x 10<sup>5</sup> CFU/mL).
  - Incubate under the same conditions (35 ± 2°C for 16-20 hours).
- Data Analysis:
  - After incubation, identify the MIC of each drug alone and the MIC of each drug in combination for every well showing no growth.
  - Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination using the formula:
    - FIC Index = FIC A + FIC B
    - Where:
      - FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
      - FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  - The ΣFIC is the lowest FIC Index value obtained.

Interpretation of FIC Index:[10]

Synergy: ΣFIC ≤ 0.5



Additive/Indifference: 0.5 < ΣFIC ≤ 4.0</li>

Antagonism: ΣFIC > 4.0

## **Protocol 3: Time-Kill Kinetic Assay**

This dynamic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[11][12]

#### Procedure:

- Preparation:
  - Prepare flasks of CAMHB containing:
    - No drug (Growth Control)
    - Imipenem at a specified concentration (e.g., 1x or 2x MIC)
    - Relebactam at a fixed concentration
    - Imipenem + Relebactam at the same concentrations
- Inoculation:
  - Inoculate each flask with the test organism to a starting density of  $\sim$ 5 x 10 $^{5}$  CFU/mL.
- Sampling and Plating:
  - Incubate the flasks at 35°C in a shaking incubator.
  - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
  - Perform serial dilutions of the aliquot in sterile saline.
  - Plate the dilutions onto Mueller-Hinton agar plates.
- Enumeration and Analysis:



- Incubate the agar plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
- Plot the log10 CFU/mL versus time for each condition.

## Interpretation:[11][13]

- Bactericidal activity: ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
- Bacteriostatic activity: < 3-log10 reduction in CFU/mL.</li>
- Synergy: ≥ 2-log<sub>10</sub> decrease in CFU/mL for the combination compared with the most active single agent at a given time point.

## **Data Presentation**

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Example MIC Data for Imipenem (IMI) with and without Relebactam (REL)

| Bacterial Strain                  | IMI MIC (μg/mL) | IMI + REL (4 μg/mL)<br>MIC (μg/mL) | Fold-Reduction in MIC |  |
|-----------------------------------|-----------------|------------------------------------|-----------------------|--|
| K. pneumoniae (KPC-<br>producer)  | 32              | 1                                  | 32                    |  |
| P. aeruginosa (AmpC-<br>producer) | 16              | 2                                  | 8                     |  |
| E. coli (WT)                      | 0.5             | 0.5                                | 1                     |  |
| K. pneumoniae (MBL-<br>producer)  | 64              | 64                                 | 1                     |  |

Data is representative and for illustrative purposes only.

Table 2: Example Checkerboard Synergy Data for a KPC-producing K. pneumoniae



| IMI<br>Alone<br>MIC<br>(µg/mL) | REL<br>Alone<br>MIC<br>(µg/mL) | IMI in<br>Combo<br>MIC<br>(µg/mL) | REL in<br>Combo<br>MIC<br>(µg/mL) | FIC IMI | FIC REL | ΣFIC   | Interpre<br>tation |
|--------------------------------|--------------------------------|-----------------------------------|-----------------------------------|---------|---------|--------|--------------------|
| 32                             | >128                           | 1                                 | 4                                 | 0.031   | ≤0.031  | ≤0.062 | Synergy            |

Data is representative and for illustrative purposes only.

## Conclusion

The cell-based assays described—broth microdilution, checkerboard, and time-kill assays—are fundamental tools for characterizing the efficacy of Relebactam. These protocols allow researchers to quantify Relebactam's ability to restore the activity of partner antibiotics like imipenem against  $\beta$ -lactamase-producing pathogens. The systematic application of these methods is crucial for drug development, surveillance studies, and understanding the spectrum of activity for new  $\beta$ -lactamase inhibitor combinations.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for B-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Relebactam Wikipedia [en.wikipedia.org]
- 5. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]



- 7. Broth microdilution Wikipedia [en.wikipedia.org]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [Application Note: Cell-Based Assay Development for Efficacy Testing of Relebactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#cell-based-assay-development-for-relebactam-efficacy-testing]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com